molecular formula C10H10Br2O2 B14129350 2,3-Dibromopropyl benzoate CAS No. 6186-90-9

2,3-Dibromopropyl benzoate

Cat. No.: B14129350
CAS No.: 6186-90-9
M. Wt: 321.99 g/mol
InChI Key: TZTWVMULLMBDLG-UHFFFAOYSA-N
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Description

2,3-Dibromopropyl benzoate is an organic compound that belongs to the class of brominated esters It is characterized by the presence of two bromine atoms attached to a propyl group, which is further connected to a benzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dibromopropyl benzoate typically involves the esterification of 2,3-dibromopropanol with benzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid to facilitate the esterification process. The reaction conditions often include refluxing the reactants in an organic solvent such as toluene or dichloromethane to achieve the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor under controlled conditions. The use of automated systems ensures consistent product quality and higher yields. The purification of the final product is typically achieved through distillation or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions

2,3-Dibromopropyl benzoate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atoms in the compound can be replaced by nucleophiles such as hydroxide ions, amines, or thiols.

    Reduction: The compound can be reduced to form 2,3-dihydroxypropyl benzoate using reducing agents like lithium aluminum hydride.

    Oxidation: Oxidizing agents such as potassium permanganate can oxidize the compound to form corresponding carboxylic acids or aldehydes.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or ammonia in aqueous or alcoholic solutions.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

    Oxidation: Potassium permanganate in acidic or neutral conditions.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted propyl benzoates.

    Reduction: Formation of 2,3-dihydroxypropyl benzoate.

    Oxidation: Formation of benzoic acid derivatives.

Scientific Research Applications

2,3-Dibromopropyl benzoate has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: Employed in the preparation of brominated polymers and flame retardants.

    Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.

    Medicinal Chemistry: Explored for its potential use in the development of pharmaceuticals and therapeutic agents.

Mechanism of Action

The mechanism of action of 2,3-Dibromopropyl benzoate involves its interaction with nucleophiles due to the presence of electrophilic bromine atoms. These interactions can lead to the formation of various substituted products. The compound may also undergo metabolic transformations in biological systems, leading to the formation of reactive intermediates that can interact with cellular components.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dibromopropyl acetate: Similar structure but with an acetate group instead of a benzoate group.

    2,3-Dibromopropyl chloride: Contains a chloride group instead of a benzoate group.

    2,3-Dibromopropyl methyl ether: Contains a methyl ether group instead of a benzoate group.

Uniqueness

2,3-Dibromopropyl benzoate is unique due to its specific combination of bromine atoms and a benzoate moiety, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in specific applications where other similar compounds may not be as effective.

Properties

CAS No.

6186-90-9

Molecular Formula

C10H10Br2O2

Molecular Weight

321.99 g/mol

IUPAC Name

2,3-dibromopropyl benzoate

InChI

InChI=1S/C10H10Br2O2/c11-6-9(12)7-14-10(13)8-4-2-1-3-5-8/h1-5,9H,6-7H2

InChI Key

TZTWVMULLMBDLG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCC(CBr)Br

Origin of Product

United States

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